![molecular formula C6H9ClF3N B1419670 trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride CAS No. 1212322-57-0](/img/structure/B1419670.png)
trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
Overview
Description
trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative with a rigid 3-azabicyclo[3.1.0]hexane scaffold. The compound features a trifluoromethyl (-CF₃) group at the 6-position in the trans configuration and is stabilized as a hydrochloride salt. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery targeting central nervous system (CNS) disorders, metabolic diseases, and enzyme modulation .
The trifluoromethyl group is a critical pharmacophore due to its electron-withdrawing nature and steric bulk, which can improve binding affinity to hydrophobic pockets in biological targets . The hydrochloride salt form enhances aqueous solubility, facilitating formulation and bioavailability .
Mechanism of Action
Target of Action
The primary target of trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride is the HCV NS4B protein . This protein plays a key role in HCV replication and cell transformation . The compound’s interaction with this protein could potentially disrupt its function, thereby inhibiting the replication of the virus .
Mode of Action
The compound’s mode of action involves the generation of NS4B mutant replicons . This suggests that the compound may interact with its target in a highly specific manner, leading to changes in the target’s function .
Biochemical Pathways
The exact biochemical pathways affected by trans-6-(Trifluoromethyl)-3-azabicyclo[31Given its target, it is likely that the compound affects pathways related to hcv replication .
Pharmacokinetics
The pharmacokinetic properties of trans-6-(Trifluoromethyl)-3-azabicyclo[31One study suggests that reducing hydrophobicity by certain modifications can improve solubility, which could potentially impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of trans-6-(Trifluoromethyl)-3-azabicyclo[31Given its target, it is likely that the compound inhibits hcv replication, which could potentially lead to a decrease in viral load .
Biological Activity
Trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride is a bicyclic compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to provide a comprehensive overview of its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHClFN
- Molecular Weight : 187.59 g/mol
- CAS Number : 1212322-57-0
- Purity : Typically ≥95%
The presence of the trifluoromethyl group enhances the compound's reactivity and biological properties, making it an interesting subject for medicinal chemistry research .
The primary target of this compound is believed to be the HCV NS4B protein, which plays a crucial role in hepatitis C virus (HCV) replication. The compound acts by generating NS4B mutant replicons, potentially inhibiting HCV replication and thereby decreasing viral load .
Anticancer Properties
Recent studies have demonstrated the antiproliferative effects of compounds containing the 3-azabicyclo[3.1.0]hexane framework against various cancer cell lines:
Cell Line | IC (μM) | Effect Observed |
---|---|---|
Human Erythroleukemia (K562) | 2 - 10 | Significant cell cycle perturbation |
Cervical Carcinoma (HeLa) | 2 - 10 | Disappearance of stress fibers; changes in motility |
Acute T Cell Leukemia (Jurkat) | 2 - 10 | Increased accumulation in SubG1 and G0/G1 phases |
Melanoma (Sk-mel-2) | 2 - 10 | Altered actin cytoskeleton structure |
Breast Cancer (MCF-7) | N/A | General antiproliferative effects observed |
The studies utilized MTS assays for cell proliferation evaluation and flow cytometry for cell cycle analysis, indicating that these compounds can significantly affect cell growth and motility .
Neuropharmacological Effects
This compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for neurotransmission and has implications for developing therapeutic agents targeting neurological disorders . The binding affinity to nAChRs suggests potential applications in treating conditions such as Alzheimer’s disease and other cognitive impairments.
Case Studies
A notable case study involved the synthesis and evaluation of spiro-fused heterocyclic compounds that included this compound as a key intermediate. The study reported significant cytotoxicity against various tumor cell lines, reinforcing the compound's potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable activity as a ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and cellular signaling pathways. This interaction suggests its potential in developing therapeutic agents for neurological disorders such as Alzheimer's disease and schizophrenia. Studies indicate that compounds with similar structures can act as antagonists at nAChRs, influencing neurotransmitter release and downstream signaling pathways .
Organic Synthesis
trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances its electrophilicity, allowing it to participate in various reactions, including nucleophilic substitutions and cyclization processes. The compound can be synthesized through cyclization reactions starting from suitable precursors, often employing strong bases like n-butyllithium .
Neuropharmacology
Research has shown that this compound can modulate the activity of nAChRs, potentially leading to new treatments for conditions characterized by impaired cholinergic signaling. Its ability to influence receptor activity positions it as a candidate for further investigation into neuropharmacological applications .
Case Studies
Q & A
Basic Research Questions
Q. What are the key structural features of trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride that influence its reactivity?
- Methodological Answer : The compound’s bicyclo[3.1.0]hexane scaffold introduces ring strain, which enhances reactivity in nucleophilic substitutions or cycloadditions. The trans-configuration of the trifluoromethyl group at position 6 and the azabicyclic nitrogen’s basicity are critical for hydrogen bonding and salt formation (as a hydrochloride). X-ray crystallography (e.g., orthorhombic lattice parameters in related analogs ) and computational modeling can validate steric and electronic effects.
Q. How is trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride synthesized?
- Methodological Answer : A multi-step synthesis may involve (1) cyclopropanation via Simmons-Smith reactions using diethylzinc and CHI to form the bicyclic core , (2) trifluoromethylation via Ullmann coupling or radical trifluoromethylation, and (3) hydrochloride salt formation under acidic conditions. Reaction monitoring by TLC and purification via column chromatography (e.g., THF/EtN systems ) are essential for yield optimization.
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR (1H/13C/19F) to confirm regiochemistry and trifluoromethyl placement.
- Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray Diffraction to resolve stereochemistry (e.g., orthorhombic crystal systems in analogs ).
- HPLC-PDA for purity assessment (>95% by area normalization).
Advanced Research Questions
Q. How do reaction conditions affect the yield of trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride during synthesis?
- Methodological Answer : Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
- Temperature Control : Low temperatures (−78°C) minimize side reactions during cyclopropanation.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve trifluoromethylation efficiency .
- Acid Stoichiometry : Excess HCl (1.2–1.5 eq.) ensures complete salt formation without hydrolyzing the bicyclic core.
Q. What strategies mitigate steric hindrance in the bicyclo[3.1.0] system during functionalization?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the azabicyclic nitrogen during trifluoromethylation .
- Directed Metalation : Employ directing groups (e.g., pyridinyl) to guide regioselective C–H activation on the bicyclic scaffold .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity under high-pressure conditions .
Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., B3LYP/6-31G*) with experimental X-ray data (e.g., a = 6.9146 Å, b = 7.8048 Å ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to validate packing motifs.
- Dynamic NMR : Assess conformational flexibility in solution to reconcile static crystal vs. dynamic computational models.
Q. What is the role of the trifluoromethyl group in modulating the compound’s bioactivity?
- Methodological Answer : The CF group enhances:
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism (CYP450 inhibition assays ).
- Lipophilicity : LogP measurements (e.g., shake-flask method) correlate with improved blood-brain barrier penetration.
- Target Binding : Docking studies (AutoDock Vina) show CF forms halogen bonds with kinase ATP pockets .
Q. How to design experiments to study the compound’s metabolic stability in vitro?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to quantify parent compound depletion.
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic pathways via mass fragmentation patterns .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4-luciferin-IPA) to identify enzyme interactions .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Process Control : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring of intermediates .
- Purification : Switch from column chromatography to continuous crystallization or membrane filtration for large batches .
- Safety : Optimize exothermic reactions (e.g., cyclopropanation) using calorimetry (RC1e) to prevent thermal runaway.
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on transition-state energetics.
- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the bicyclic core .
- Machine Learning : Train models on existing azabicyclo reaction datasets to predict yields under untested conditions .
Q. Notes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold is versatile, with modifications at positions 1, 2, 3, 5, or 6 significantly altering biological activity. Below is a comparative analysis of key analogues:
Pharmacological and Physicochemical Properties
- Lipophilicity : The -CF₃ group (LogP ~2.1) increases membrane permeability compared to -F (LogP ~0.9) or -CH₃ (LogP ~1.5) .
- Solubility : Hydrochloride salts achieve aqueous solubility >10 mg/mL, critical for oral bioavailability .
- Bioactivity: The trifluoromethyl derivative shows nanomolar affinity for retinol-binding protein 4 (RBP4), a target in metabolic diseases . Naphthalen-2-yl-substituted analogues exhibit sustained-release profiles (50% dissolution at 4 hours, 80% at 8 hours) in tablet formulations .
Commercial and Research Relevance
- 6-Fluoro and 6,6-Difluoro Derivatives : Widely used as building blocks in fluorinated drug candidates (e.g., antipsychotics) .
- 6,6-Dimethyl Derivative : Explored in rigidified opioid receptor modulators .
- Target Compound : Advanced to preclinical studies for CNS disorders due to its balanced lipophilicity-solubility profile .
Properties
IUPAC Name |
(1S,5R)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-3-1-10-2-4(3)5;/h3-5,10H,1-2H2;1H/t3-,4+,5?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVOPRUJWDKRJ-FLGDEJNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(F)(F)F)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)(F)F)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672589 | |
Record name | (1R,5S)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212322-57-0 | |
Record name | (1R,5S)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-endo-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.